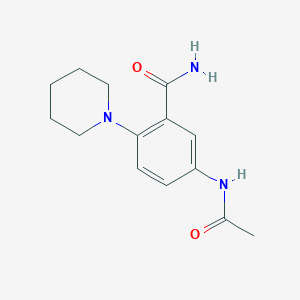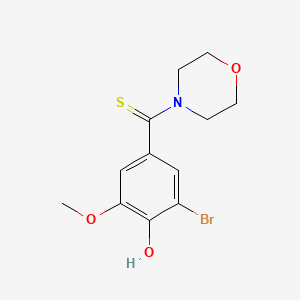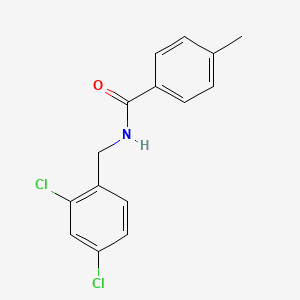
1-(4-methoxy-2,5-dimethylbenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,5-dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as GBR 12909 and has been the subject of extensive scientific research due to its potential application in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves its high affinity for the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine in the brain, and by inhibiting its activity, 1-(4-methoxy-2,5-dimethylbenzyl)piperidine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved neurological function. This mechanism of action has been well-established in the literature and has been the subject of many scientific studies.
Biochemical and Physiological Effects:
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been shown to have a number of biochemical and physiological effects. It increases the concentration of dopamine in the brain, leading to improved neurological function. It has also been shown to increase the release of glutamate, which is an important neurotransmitter involved in learning and memory processes. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied in the literature, making it a reliable compound for scientific research. Additionally, it has a high affinity for the dopamine transporter and has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying neurological function. However, one limitation of using this compound in lab experiments is that it has potential side effects that may need to be taken into consideration.
Orientations Futures
There are several future directions for the study of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine. One area of research is the development of novel compounds that have similar or improved properties compared to GBR 12909. Another area of research is the investigation of the potential therapeutic applications of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well-established in the literature and has been used in many scientific studies.
Applications De Recherche Scientifique
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been extensively studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, 1-(4-methoxy-2,5-dimethylbenzyl)piperidine increases the concentration of dopamine in the brain, leading to increased dopamine signaling and improved neurological function.
Propriétés
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-15(17-3)13(2)9-14(12)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCIBOXVIVYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428832 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)


![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)


![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)

![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)
